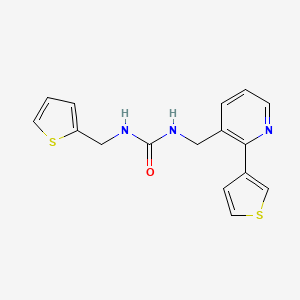
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to have unique properties that make it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been found to have several biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: This compound has been found to inhibit the growth of cancer cells in vitro.
2. Neuroprotective properties: Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory properties: 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea in lab experiments include its unique properties and potential applications in various fields of research. However, some limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential applications of this compound in the treatment of various diseases.
4. Studies to determine the toxicity and safety profile of this compound.
Conclusion:
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a promising compound that has shown potential for use in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential applications. However, the unique properties of this compound make it an interesting candidate for further investigation.
Synthesemethoden
The synthesis of 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves several steps. The initial step involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with thiophen-2-ylmethanamine to form an intermediate product. This intermediate product is then reacted with urea to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promise include:
1. Cancer research: Studies have shown that this compound has the potential to inhibit the growth of cancer cells in vitro.
2. Neurodegenerative diseases: This compound has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory properties: 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-10-14-4-2-7-22-14)18-9-12-3-1-6-17-15(12)13-5-8-21-11-13/h1-8,11H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQHMJJBNOYPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

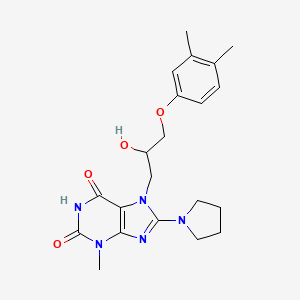
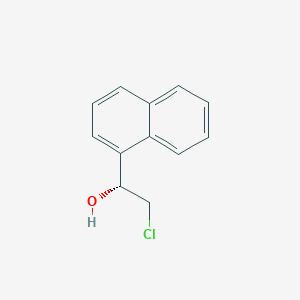
![3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine](/img/structure/B2792309.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2792310.png)
![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)
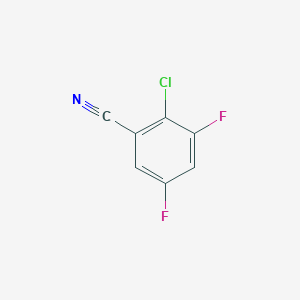
![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)
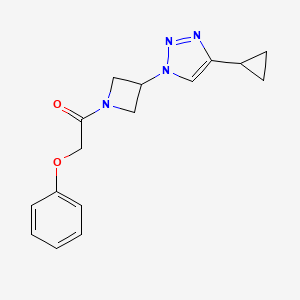
![4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2792317.png)


![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/no-structure.png)
![2-((3-(2-fluoro-5-methylphenyl)-7-oxo-2-thioxo-6-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2792324.png)
![N-(3-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2792325.png)